Rebaudioside N(P)
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Overview
Description
Rebaudioside N(P) is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be hundreds of times sweeter than sucrose. Rebaudioside N(P) is one of the many glycosides found in stevia leaves, and it is valued for its sweetening properties without the caloric content of traditional sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rebaudioside N(P) typically involves the selective glycosylation of steviol or its derivatives. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose molecules to specific hydroxyl groups on the steviol backbone. This process can be optimized by using engineered strains of bacteria such as Escherichia coli to produce the necessary enzymes and regenerate the glycosyl donors like UDP-glucose .
Industrial Production Methods
Industrial production of Rebaudioside N(P) often involves the extraction and purification of steviol glycosides from stevia leaves. The leaves are first dried and then subjected to water or alcohol extraction to obtain a crude extract. This extract is then purified using techniques such as crystallization, chromatography, and filtration to isolate specific glycosides, including Rebaudioside N(P) .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside N(P) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, which may affect the sweetness and stability of the compound.
Reduction: Reduction reactions can modify the glycosidic bonds or the steviol backbone, potentially altering the sweetness profile.
Substitution: Substitution reactions, such as glycosylation, can introduce new sugar moieties to the molecule, enhancing its sweetness or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose in the presence of glycosyltransferase enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized steviol glycosides, while glycosylation can yield different glycosylated derivatives of Rebaudioside N(P) .
Scientific Research Applications
Rebaudioside N(P) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Researchers investigate its effects on metabolic pathways and its potential as a non-caloric sweetener in dietary studies.
Medicine: Studies explore its potential benefits in managing diabetes and obesity due to its non-caloric nature.
Mechanism of Action
Rebaudioside N(P) exerts its sweetening effect by interacting with taste receptors on the tongue. Specifically, it binds to the T1R2 and T1R3 subunits of the sweet taste receptor, which triggers a signal transduction pathway leading to the perception of sweetness. This interaction is similar to other steviol glycosides, but the specific glycosylation pattern of Rebaudioside N(P) may influence its binding affinity and sweetness intensity .
Comparison with Similar Compounds
Rebaudioside N(P) can be compared with other steviol glycosides such as:
Stevioside: Another major glycoside in stevia leaves, known for its intense sweetness but with a slightly bitter aftertaste.
Rebaudioside A: One of the most abundant and sweetest glycosides, often used in commercial sweeteners.
Rebaudioside C: Known for its moderate sweetness and less pronounced aftertaste.
Dulcoside A: A minor glycoside with a lower sweetness intensity compared to Rebaudioside N(P).
Rebaudioside N(P) is unique due to its specific glycosylation pattern, which may offer a different sweetness profile and stability compared to other steviol glycosides.
Properties
IUPAC Name |
[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKAGBWNXIWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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